
1-(Difluoromethoxy)-6-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethoxy)-6-methylnaphthalene is an organic compound characterized by the presence of a difluoromethoxy group and a methyl group attached to a naphthalene ring
Méthodes De Préparation
One common method is the reaction of 6-methylnaphthalene with difluoromethyl ether in the presence of a strong base, such as sodium hydride, under anhydrous conditions . This reaction proceeds via nucleophilic substitution, where the difluoromethoxy group replaces a hydrogen atom on the naphthalene ring.
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to facilitate large-scale synthesis .
Analyse Des Réactions Chimiques
1-(Difluoromethoxy)-6-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with lithium aluminum hydride may produce an alcohol.
Applications De Recherche Scientifique
1-(Difluoromethoxy)-6-methylnaphthalene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(Difluoromethoxy)-6-methylnaphthalene involves its interaction with specific molecular targets. The difluoromethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(Difluoromethoxy)-6-methylnaphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)-6-methylnaphthalene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group.
1-(Methoxy)-6-methylnaphthalene: The methoxy group lacks fluorine atoms, resulting in different electronic and steric effects.
The uniqueness of this compound lies in its balance of electronic effects and steric hindrance, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H10F2O |
|---|---|
Poids moléculaire |
208.20 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-6-methylnaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-8-5-6-10-9(7-8)3-2-4-11(10)15-12(13)14/h2-7,12H,1H3 |
Clé InChI |
PZVKJINEKNRSDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CC=C2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


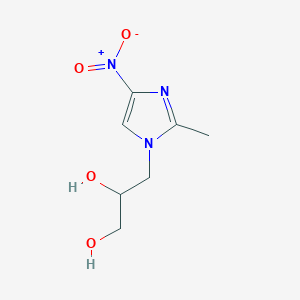
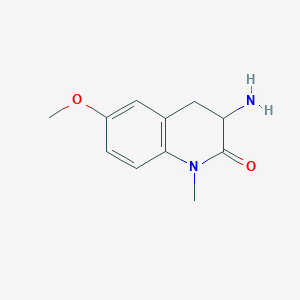
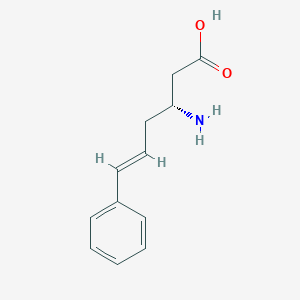
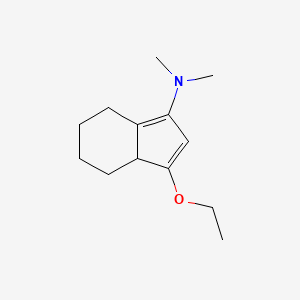

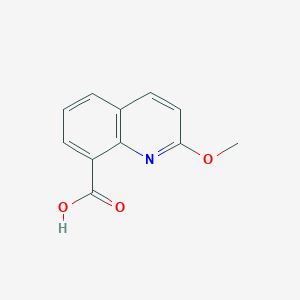


![N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine](/img/structure/B11896797.png)
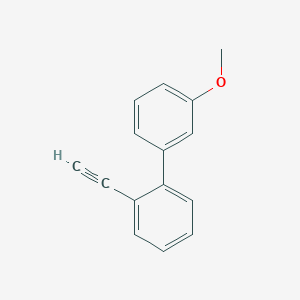
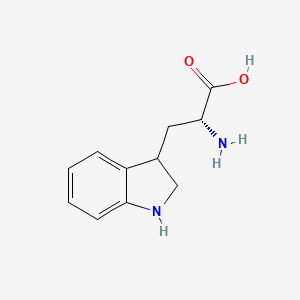

![3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11896831.png)
![Thiazolo[4,5-h]isoquinolin-2(3H)-one](/img/structure/B11896835.png)
